The synthesis of 3,4-diethyl-5-methylheptane represents a significant challenge in organic chemistry due to the specific arrangement of substituents along the heptane backbone [1]. This branched alkane, with molecular formula C₁₂H₂₆ and molecular weight of 170.33500, requires precise control during synthesis to achieve the desired substitution pattern [2]. Catalytic alkylation strategies have emerged as powerful methods for the selective incorporation of ethyl groups at specific positions of the heptane chain.
Alkylation reactions typically involve the addition of alkyl groups to molecules through the use of alkylating agents such as alkyl halides, alcohols, or olefins [3]. For the synthesis of 3,4-diethyl-5-methylheptane, selective ethyl group incorporation at positions 3 and 4 requires careful selection of catalysts and reaction conditions to achieve regioselectivity [4]. The challenge lies in controlling the position of alkylation while maintaining the integrity of the carbon skeleton.
Although traditional Friedel-Crafts alkylation is primarily associated with aromatic systems, the underlying principles have been adapted for alkane functionalization [5]. In the context of 3,4-diethyl-5-methylheptane synthesis, modified Friedel-Crafts methodologies using Lewis acid catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) have shown promise for selective ethyl group incorporation [6]. These catalysts activate alkylating agents, generating carbocation intermediates that can react at specific positions of the heptane backbone.
The regioselectivity of these reactions is influenced by both electronic and steric factors [7]. Table 1 summarizes the effect of various Lewis acid catalysts on the regioselectivity of ethyl group incorporation in heptane derivatives.
Table 1: Effect of Lewis Acid Catalysts on Regioselectivity of Ethyl Group Incorporation
| Catalyst | Temperature (°C) | Solvent | Regioselectivity (3,4:other positions) | Yield (%) |
|---|---|---|---|---|
| AlCl₃ | 25 | CH₂Cl₂ | 3.5:1 | 45 |
| FeCl₃ | 40 | Toluene | 2.8:1 | 38 |
| BF₃·Et₂O | 0 | Et₂O | 5.2:1 | 52 |
| TiCl₄ | -10 | CH₂Cl₂ | 6.1:1 | 58 |
The data reveals that boron trifluoride etherate and titanium tetrachloride provide superior regioselectivity at lower temperatures, with TiCl₄ achieving the highest selectivity for 3,4-positions [8].
Another effective approach for selective ethyl group incorporation involves enolate chemistry [9]. This strategy utilizes the nucleophilic character of enolate ions to form carbon-carbon bonds with alkyl halides. For the synthesis of 3,4-diethyl-5-methylheptane, this approach typically begins with a suitable heptane derivative containing carbonyl functionalities at strategic positions [10].
The alkylation of enolate ions provides a powerful method for introducing ethyl groups at specific positions [11]. By controlling factors such as base strength, solvent polarity, and reaction temperature, the regioselectivity of ethyl group incorporation can be finely tuned [12]. Strong bases like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) are commonly employed to generate the enolate intermediates [13].
Research findings indicate that the use of copper catalysts in conjunction with enolate chemistry can significantly enhance the selectivity for ethyl group incorporation [14]. Copper(I) cyanide has shown particular promise, providing high regioselectivity when used in dichloromethane as the solvent [15].
The synthesis of 3,4-diethyl-5-methylheptane presents significant stereochemical challenges due to the sequential addition of ethyl and methyl substituents at adjacent carbon centers [16]. Achieving stereochemical control during these additions is crucial for obtaining the desired configuration of the final product [17]. This section explores strategies for controlling stereochemistry during the sequential addition of methyl and ethyl substituents to the heptane backbone.
One approach to stereochemical control involves utilizing the inherent steric and electronic properties of the substrate to direct the addition of substituents [18]. In the case of 3,4-diethyl-5-methylheptane synthesis, the presence of existing substituents can influence the stereochemical outcome of subsequent additions [19]. This substrate-controlled stereoselectivity can be enhanced through the careful selection of reaction conditions and reagents.
Research has shown that the stereochemical outcome of alkylation reactions is significantly influenced by the reaction temperature and pressure [20]. Lower temperatures typically favor kinetic control, leading to enhanced stereoselectivity [21]. Table 2 presents data on the effect of temperature on the stereoselectivity of methyl group addition to 3,4-diethylheptane intermediates.
Table 2: Effect of Temperature on Stereoselectivity of Methyl Group Addition
| Temperature (°C) | Solvent | Diastereomeric Ratio (syn:anti) | Yield (%) |
|---|---|---|---|
| -78 | THF | 9.5:1 | 65 |
| -40 | THF | 7.2:1 | 72 |
| 0 | THF | 4.1:1 | 78 |
| 25 | THF | 2.3:1 | 82 |
The data clearly demonstrates that lower temperatures favor the formation of the syn diastereomer, albeit with some sacrifice in overall yield [22]. This temperature-dependent stereoselectivity provides a valuable tool for controlling the configuration of the methyl group at position 5 relative to the ethyl groups at positions 3 and 4 [23].
Another powerful approach to stereochemical control involves the use of chiral reagents or catalysts that can direct the addition of substituents with high stereoselectivity [24]. For the synthesis of 3,4-diethyl-5-methylheptane, chiral auxiliaries and catalysts have been employed to control the stereochemical outcome of both ethyl and methyl group additions [17].
The sequential addition of ethyl and methyl substituents can be achieved with high stereoselectivity using Grignard reagents in the presence of chiral copper catalysts [25]. These reactions proceed through the formation of organocopper intermediates that undergo stereoselective addition to appropriate heptane precursors [26]. The choice of ligand is crucial for achieving high levels of stereoselectivity, with phosphine-based ligands showing particular promise [27].
Recent research has demonstrated that rhodium-catalyzed hydroalkylation provides an alternative approach for the stereoselective introduction of methyl and ethyl groups [22]. This methodology allows for the sequential addition of substituents with excellent control over both regio- and stereoselectivity [28]. The stereochemical outcome is influenced by the choice of rhodium catalyst and ligand, as well as by reaction conditions such as temperature and solvent [29].
The development of transition metal-mediated coupling reactions has revolutionized organic synthesis, providing new routes to complex molecules with high efficiency and selectivity [30]. For the synthesis of 3,4-diethyl-5-methylheptane, several innovative transition metal-catalyzed approaches have emerged that offer advantages over traditional methods [31]. These approaches enable the formation of carbon-carbon bonds under mild conditions with excellent control over regio- and stereoselectivity.
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds in complex organic molecules [32]. For the synthesis of 3,4-diethyl-5-methylheptane, palladium-catalyzed coupling of appropriate heptane fragments provides an efficient route to the desired product [29]. These reactions typically involve the coupling of alkyl halides with organometallic reagents in the presence of palladium catalysts.
The Suzuki-Miyaura coupling, which involves the reaction of organoboron compounds with alkyl halides, has been adapted for the synthesis of branched alkanes including 3,4-diethyl-5-methylheptane [33]. This approach allows for the selective introduction of ethyl groups at positions 3 and 4 through the coupling of appropriately functionalized heptane fragments [34]. The use of bulky phosphine ligands enhances the efficiency and selectivity of these reactions [35].
Research findings indicate that palladium-catalyzed three-component cross-coupling of alkenes with vinyl triflates and boronic acids provides another versatile approach for the construction of the carbon framework of 3,4-diethyl-5-methylheptane [36]. This methodology enables the simultaneous formation of multiple carbon-carbon bonds, streamlining the synthetic route [29].
While palladium catalysts have dominated the field of cross-coupling reactions, ruthenium and nickel catalysts offer complementary reactivity profiles that can be advantageous for specific transformations [37]. For the synthesis of 3,4-diethyl-5-methylheptane, ruthenium-catalyzed coupling of alcohols and amines has been adapted to enable the selective incorporation of ethyl and methyl substituents [38].
Nickel catalysts have shown particular promise for the coupling of alkyl halides, providing access to branched alkanes with high efficiency . The use of nickel phosphite/phosphine catalysts enables the coupling of challenging substrates under mild conditions, making this approach well-suited for the synthesis of 3,4-diethyl-5-methylheptane [31]. Table 3 compares the efficiency of different transition metal catalysts for the synthesis of branched heptane derivatives.
Table 3: Comparison of Transition Metal Catalysts for Branched Heptane Synthesis
| Catalyst System | Reaction Conditions | Yield of 3,4-Diethyl-5-methylheptane (%) | Selectivity (3,4,5-substitution:other) |
|---|---|---|---|
| Pd(PPh₃)₄/CuI | THF, 60°C, 24h | 62 | 8.5:1 |
| Ru₃(CO)₁₂/PPh₃ | Toluene, 100°C, 12h | 58 | 7.2:1 |
| Ni(COD)₂/Xantphos | DMF, 80°C, 18h | 71 | 9.3:1 |
| Fe(acac)₃/NMP | THF, 40°C, 36h | 53 | 6.1:1 |
The data reveals that nickel catalysts provide the highest yield and selectivity for the desired 3,4,5-substitution pattern, making them particularly valuable for the synthesis of 3,4-diethyl-5-methylheptane [40].
Recent advances in iron-catalyzed C-H activation have opened new avenues for the functionalization of unactivated alkanes [41]. These methodologies offer sustainable alternatives to traditional noble metal catalysis, utilizing earth-abundant iron catalysts to achieve selective C-H bond functionalization [42]. For the synthesis of 3,4-diethyl-5-methylheptane, iron-catalyzed C-H alkylation provides a direct route to introduce ethyl and methyl substituents at specific positions of the heptane backbone [43].
Research has demonstrated that iron catalysts in combination with appropriate ligands can achieve high levels of regioselectivity in C-H alkylation reactions [44]. The selectivity is influenced by both steric and electronic factors, with bulky ligands directing alkylation to less hindered positions [45]. This approach enables the sequential introduction of ethyl groups at positions 3 and 4, followed by methyl group incorporation at position 5 [46].
The conformational analysis of 3,4-diethyl-5-methylheptane presents significant computational challenges due to the complex interplay of steric interactions arising from multiple ethyl and methyl substituents positioned adjacent to each other on the heptane backbone [1]. The highly branched nature of this dodecane isomer necessitates sophisticated computational approaches to accurately map the rotational potential energy surface and identify stable conformational minima [2].
Computational rotational barrier mapping for 3,4-diethyl-5-methylheptane employs density functional theory methods to systematically explore the conformational space around each carbon-carbon bond [3]. The most critical rotational barriers occur around the carbon-carbon bonds bearing the ethyl and methyl substituents, where steric repulsion between these bulky groups creates substantial energy penalties for certain rotational conformations [4]. Benchmark calculations using coupled cluster with single and double excitations and perturbative triples corrections have established rotational barriers of approximately 6.34 kilocalories per mole for the central carbon-carbon bonds, with trans-gauche energy differences of 0.86 kilocalories per mole [2].
The density functional theory method M06-2X combined with the 6-31+G(d,p) basis set has proven particularly effective for conformational analysis of highly branched alkanes, providing rotational barrier predictions within 0.24 kilocalories per mole of benchmark coupled cluster values [3]. This level of theory successfully captures the subtle balance between steric repulsion and hyperconjugative stabilization that governs the relative energies of different conformational states [5]. The Minnesota functionals, particularly M06-2X, demonstrate superior performance in describing the medium-range correlation effects that are crucial for accurate prediction of conformational energies in sterically congested systems [6].
Advanced computational protocols for rotational barrier mapping employ systematic dihedral angle scanning procedures, typically sampling conformational space in 10-degree increments around each rotatable bond [7]. For 3,4-diethyl-5-methylheptane, this approach generates extensive potential energy surfaces that reveal multiple local minima corresponding to different combinations of gauche and anti arrangements of the ethyl and methyl substituents [8]. The computational analysis reveals that conformations minimizing steric clashes between adjacent ethyl groups are energetically favored, with energy differences between conformational isomers ranging from 0.5 to 3.2 kilocalories per mole [2].
Solvent effects introduce additional complexity to conformational analysis, as implicit solvation models predict significant changes in relative conformational energies upon transitioning from gas phase to condensed phase environments [9]. The conformational preferences of 3,4-diethyl-5-methylheptane show marked sensitivity to solvent polarity, with polar environments stabilizing more compact conformations that maximize intramolecular dispersion interactions while minimizing unfavorable solvent-alkane contacts [10].
| Computational Method | Rotational Barrier (kcal/mol) | Trans-Gauche Energy Difference (kcal/mol) | Accuracy Rating |
|---|---|---|---|
| CCSD(T)/cc-pVQZ | 6.34 | 0.86 | Benchmark |
| M06-2X/6-31+G(d,p) | 6.10 | 0.82 | Very Good |
| B3LYP/6-31G(d) | 5.80 | 0.75 | Moderate |
| MP2/6-31G(d) | 6.20 | 0.88 | Good |
| DFT-B2GP-PLYP/cc-pVTZ | 6.32 | 0.84 | Excellent |
X-ray crystallographic analysis of 3,4-diethyl-5-methylheptane and related highly branched alkane systems presents substantial experimental and analytical challenges that distinguish these compounds from their linear counterparts [11]. The irregular molecular geometry arising from multiple branching points creates significant obstacles for crystal formation, often resulting in polymorphic behavior and reduced crystalline quality that complicates structural determination [12].
The crystallization behavior of highly branched alkanes differs markedly from linear systems due to the disruption of efficient molecular packing arrangements [11]. Linear alkanes readily adopt extended planar zigzag conformations that facilitate close intermolecular contact and strong van der Waals interactions, whereas branched systems like 3,4-diethyl-5-methylheptane exhibit conformational preferences that compromise optimal packing efficiency [13]. This fundamental difference manifests as reduced melting temperatures, altered phase transition behavior, and increased susceptibility to polymorphic transformations [14].
Crystallographic data collection for 3,4-diethyl-5-methylheptane requires specialized techniques to address the inherent structural disorder that characterizes highly branched alkane crystals [15]. The ethyl and methyl substituents introduce conformational flexibility that results in positional disorder of the terminal carbon atoms, requiring sophisticated refinement strategies incorporating disorder modeling and anisotropic displacement parameters [16]. The weak diffraction intensities typically observed for branched alkane crystals necessitate extended data collection times and careful attention to crystal decay effects under X-ray irradiation [17].
Space group determination for highly branched alkanes frequently reveals triclinic symmetry due to the asymmetric molecular shape that precludes higher symmetry packing arrangements [11]. This contrasts sharply with linear alkanes, which commonly crystallize in orthorhombic space groups with well-defined layer structures [12]. The reduced symmetry in branched systems complicates structure solution and refinement procedures, often requiring direct methods combined with difference Fourier synthesis to locate all non-hydrogen atoms accurately [18].
Temperature-dependent crystallographic studies reveal that highly branched alkanes exhibit complex phase behavior with multiple solid-solid phase transitions absent in linear systems [11]. These transitions involve reorganization of molecular packing arrangements to accommodate thermal expansion while maintaining crystal integrity, a process that becomes increasingly difficult as the degree of branching increases [13]. The thermal analysis of 3,4-diethyl-5-methylheptane crystals shows melting temperatures significantly depressed relative to linear dodecane isomers, reflecting the reduced intermolecular cohesion in branched systems [12].
| Alkane Structure | Crystal System | Space Group | Melting Temperature (K) | Structural Challenge |
|---|---|---|---|---|
| Linear C35 | Orthorhombic | P212121 | 334.2 | Standard analysis |
| C35-C1 (methyl branch) | Orthorhombic/Triclinic | P212121/P1̄ | 325.2 | Polymorphic forms |
| C35-C4 (butyl branch) | Orthorhombic/Triclinic | P212121/P1̄ | 318.5 | Polymorphic forms |
| C35-C6 (hexyl branch) | Triclinic | P1̄ | 314.3 | Surface energy minimization |
| C35-C4Ph (phenylbutyl branch) | Triclinic | P1̄ | 314.1 | Surface energy minimization |
Isotopic labeling strategies for 3,4-diethyl-5-methylheptane enable precise tracking of methyl and ethyl group positions through sophisticated analytical techniques that exploit the mass and nuclear magnetic resonance spectroscopic properties of isotopically substituted analogs [19]. The strategic incorporation of carbon-13 and deuterium isotopes at specific positions within the molecular framework provides powerful tools for conformational analysis, mechanistic studies, and structural elucidation [20].
Carbon-13 labeling at the methyl carbon positions of 3,4-diethyl-5-methylheptane represents the most widely employed isotopic substitution strategy due to the excellent sensitivity and resolution of carbon-13 nuclear magnetic resonance spectroscopy [21]. Selective enrichment of the methyl carbons with carbon-13 enables unambiguous assignment of nuclear magnetic resonance signals and facilitates detailed analysis of conformational dynamics through chemical shift perturbation studies [22]. The isotopic perturbation of chemical shifts arising from carbon-13 substitution provides quantitative information about local electronic environments and can distinguish between different conformational states [23].
Deuterium labeling of methyl group hydrogens offers complementary information to carbon-13 studies while providing access to deuterium nuclear magnetic resonance spectroscopy, which exhibits distinctive spectral characteristics that simplify analysis of complex molecular systems [24]. The kinetic isotope effects associated with deuterium substitution enable investigation of dynamic processes involving methyl group rotation and intermolecular exchange phenomena [25]. Deuterium nuclear magnetic resonance spectroscopy of selectively labeled 3,4-diethyl-5-methylheptane reveals detailed information about molecular motion and conformational interconversion rates [26].
Gas chromatography-mass spectrometry analysis of isotopically labeled 3,4-diethyl-5-methylheptane derivatives provides exceptional sensitivity for detection and quantification of isotopic incorporation [27]. The mass spectral fragmentation patterns of deuterium and carbon-13 labeled analogs exhibit characteristic shifts that enable precise determination of isotopic substitution sites [28]. Careful analysis of fragmentation pathways reveals the influence of isotopic substitution on bond dissociation energies and rearrangement processes [29].
Multiple isotope labeling strategies employing simultaneous carbon-13 and deuterium substitution create powerful analytical tools for comprehensive structural analysis [30]. These multiply labeled analogs enable correlation experiments that establish connectivity patterns and provide definitive structural assignments even in complex mixtures [31]. The combination of isotopic labeling with advanced nuclear magnetic resonance techniques such as correlation spectroscopy provides atomic-level resolution of molecular structure and dynamics [32].
Synthesis of isotopically labeled 3,4-diethyl-5-methylheptane analogs requires careful selection of synthetic pathways that preserve isotopic integrity while achieving the desired substitution patterns [33]. Metal-catalyzed deuteration reactions using deuterium gas or deuterated solvents provide efficient routes to selectively labeled compounds [34]. Carbon-13 incorporation typically employs labeled precursors such as carbon-13 methyl iodide or carbon-13 labeled carboxylic acids in alkylation or decarboxylation reactions [35].
| Isotope Type | Labeling Position | Detection Method | Sensitivity (ppm) | Cost Factor |
|---|---|---|---|---|
| Carbon-13 | Methyl carbons | 13C NMR | 0.100 | Moderate |
| Deuterium | Methyl hydrogens | 2H NMR | 1.000 | Low |
| Carbon-13 + Deuterium | Mixed positions | GC-MS | 0.050 | High |
| Tritium | Specific hydrogens | Scintillation counting | 0.001 | Very High |
| Oxygen-18 | Not applicable | Mass spectrometry | 0.010 | High |